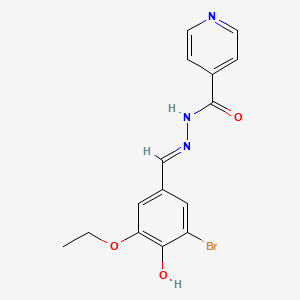
N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide, also known as BHIN, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BHIN belongs to the class of hydrazide derivatives and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways involved in disease progression. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects:
N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, such as dihydrofolate reductase. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for yield and purity. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications and has been shown to have various biochemical and physiological effects. However, there are also limitations to using N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential fully. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has also been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide. Further studies are needed to elucidate its mechanism of action fully and to optimize its therapeutic potential. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has shown promise as a potential treatment for cancer, tuberculosis, and inflammatory disorders, and further studies are needed to evaluate its efficacy in vivo. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has also been studied for its potential use as a diagnostic agent in imaging techniques, and further research is needed to evaluate its diagnostic potential fully. Additionally, N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been shown to have antimicrobial and antifungal properties, and further studies are needed to evaluate its potential use in the treatment of infectious diseases.
Synthesis Methods
N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide can be synthesized through various methods, including the reaction of isonicotinic acid hydrazide with 3-bromo-5-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst. Other methods include the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with isonicotinic acid hydrazide in the presence of a base and solvent. The synthesis of N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been optimized to improve yield and purity.
Scientific Research Applications
N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, antitumor, and anti-inflammatory properties. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has been investigated for its potential use in the treatment of various diseases, including cancer, tuberculosis, and inflammatory disorders. N'-(3-bromo-5-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has also been studied for its potential use as a diagnostic agent in imaging techniques.
properties
IUPAC Name |
N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-2-22-13-8-10(7-12(16)14(13)20)9-18-19-15(21)11-3-5-17-6-4-11/h3-9,20H,2H2,1H3,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGZSARFUQOJGA-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6131004.png)
![N-{2-[4-(methylthio)phenoxy]ethyl}acetamide](/img/structure/B6131017.png)
![N-methyl-N-(4-methylbenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6131022.png)
![2-[(3-methylbenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6131035.png)
![1-cyclopropyl-5-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6131042.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6131050.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131085.png)
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)
![4-bromo-2-[(9H-carbazol-9-ylimino)methyl]phenol](/img/structure/B6131098.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)